molecular formula C27H29N3O2S B2755568 3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422281-27-4

3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2755568
CAS RN: 422281-27-4
M. Wt: 459.61
InChI Key: PCXLJBSBIOFTAZ-UHFFFAOYSA-N
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Description

3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

GNF-Pf-850, also known as “3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one”, targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

The PfMFR3 protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Pharmacokinetics

The compound’s ability to induce resistance inP. falciparum suggests it is able to penetrate the parasite and interact with its target, PfMFR3 .

Result of Action

The primary result of GNF-Pf-850’s action is a decrease in the sensitivity of P. falciparum to certain antimalarial compounds . This is achieved through the compound’s interaction with PfMFR3, which appears to play a role in drug resistance .

Action Environment

The action of GNF-Pf-850 is influenced by the genetic background of the P. falciparum parasites. Parasites from different genetic backgrounds exposed to sublethal concentrations of GNF-Pf-850 can develop resistance through mutations in the gene encoding PfMFR3 . This suggests that the genetic diversity of P. falciparum populations can influence the efficacy and stability of GNF-Pf-850.

properties

IUPAC Name

3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c31-25(29-16-14-21(15-17-29)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-30-26(32)23-8-4-5-9-24(23)28-27(30)33/h1-9,14,19,22H,10-13,15-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXLJBSBIOFTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCC(=CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

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